2,3,4,6-Tetrachlorophenol sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35473-26-8 |
|---|---|
Molecular Formula |
C6H2Cl4O4S |
Molecular Weight |
312.0 g/mol |
IUPAC Name |
(2,3,4,6-tetrachlorophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H2Cl4O4S/c7-2-1-3(8)6(5(10)4(2)9)14-15(11,12)13/h1H,(H,11,12,13) |
InChI Key |
KOYKJEGNRYHAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)OS(=O)(=O)O)Cl |
Origin of Product |
United States |
Environmental Fate and Transport Mechanisms of 2,3,4,6 Tetrachlorophenol Sulfate
Fundamental Transport Phenomena
The movement of 2,3,4,6-tetrachlorophenol (B30399) sulfate (B86663) through various environmental compartments is dictated by several key transport phenomena. These include its ability to move through soil and other porous media, its tendency to vaporize from water and soil surfaces, and its interactions with solid environmental materials.
The mobility of a chemical in porous media like soil is crucial in determining its potential to contaminate groundwater. ontosight.aiepa.gov The leaching potential is influenced by the chemical's properties and the characteristics of the soil, such as organic carbon content, pH, and texture. epa.govscielo.br For 2,3,4,6-tetrachlorophenol, its mobility is influenced by its moderate solubility and its tendency to adsorb to organic matter. tpsgc-pwgsc.gc.ca
The sulfation of 2,3,4,6-tetrachlorophenol to form its sulfate conjugate would likely increase its water solubility, potentially enhancing its mobility and leaching capacity in soil. Studies on other sulfonated compounds have shown that sulfation can lead to greater movement through soil profiles. However, the interaction of the sulfate group with soil minerals could also play a role in its retention. Research on sulfate mobility in forest soils indicates that retention is possible in certain soil horizons and is influenced by kinetic reactivity. nih.govresearchgate.net
A study on the use of a cyclodextrin (B1172386) derivative to enhance the extraction of 2,3,4,6-tetrachlorophenol from spiked soil demonstrated that chemical agents could significantly increase its mobilization, suggesting its potential for leaching under certain conditions. nih.gov
Table 1: Factors Influencing the Mobility and Leaching of Chlorinated Phenols
| Factor | Influence on Mobility and Leaching |
| Water Solubility | Higher solubility generally leads to increased mobility and leaching. |
| Soil Organic Carbon | High organic carbon content can lead to increased sorption, reducing mobility. |
| Soil pH | Can affect the ionization state of the compound, influencing its interaction with soil particles. |
| Soil Texture | Affects water flow and the surface area available for sorption. |
| Chemical Structure | The presence of functional groups, like sulfate, can significantly alter mobility. |
This table provides a generalized overview of factors affecting the mobility of chlorinated phenols. Specific data for 2,3,4,6-tetrachlorophenol sulfate is limited.
Volatilization is the process by which a substance transitions from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize is determined by its vapor pressure and its Henry's Law constant. For 2,3,4,6-tetrachlorophenol, it is described as having low volatility. tpsgc-pwgsc.gc.ca The addition of a sulfate group would be expected to significantly decrease the vapor pressure of the molecule, thereby reducing its potential for volatilization from both water and soil. Sulfates are generally non-volatile salts.
While the parent compound, 2,3,4,6-tetrachlorophenol, is a solid with a characteristic phenolic odor, its sulfate derivative would likely be even less volatile. wikipedia.org Therefore, volatilization is not expected to be a significant transport mechanism for this compound in the environment.
Sorption, the binding of a chemical to solid surfaces, and its reverse, desorption, are critical processes that control a chemical's concentration in the dissolved phase and thus its mobility and bioavailability. scielo.br For non-polar organic compounds, sorption is often correlated with the organic carbon content of the soil or sediment. nih.gov
2,3,4,6-tetrachlorophenol exhibits moderate adsorption to organic matter. tpsgc-pwgsc.gc.ca The introduction of a highly polar sulfate group would likely alter its sorption behavior. While the increased water solubility might suggest lower sorption to organic matter, the sulfate group could potentially interact with mineral surfaces in the soil, such as iron and aluminum oxides, through ligand exchange or other binding mechanisms. nih.gov
Research on the sorption of 2,4,6-trichlorophenol (B30397) (a related compound) showed that it adsorbs to soil and peat, and this sorption can be affected by the presence of other substances like lead. nih.gov The desorption of 2,4,6-trichlorophenol has been shown to exhibit hysteresis, indicating that a fraction of the sorbed compound is not easily released back into the solution. nih.gov Similar complex sorption and desorption behaviors could be anticipated for this compound, influenced by the specific properties of the soil and the presence of co-contaminants.
Environmental Persistence and Recalcitrance Factors
The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down by chemical or biological processes. Chlorinated phenols are generally considered to be persistent organic pollutants. mdpi.comfrontiersin.org The number and position of chlorine atoms on the phenol (B47542) ring influence the rate of degradation.
While specific studies on the persistence of this compound are scarce, the persistence of the parent compound provides some indication. 2,3,4,6-tetrachlorophenol can be degraded by certain microorganisms. nih.gov For instance, some bacterial strains like Sphingomonas sp. and Nocardioides sp. have been shown to degrade 2,3,4,6-tetrachlorophenol. nih.gov The degradation can occur under both aerobic and anaerobic conditions, although the rates and pathways may differ. nih.gov
The sulfate conjugate is generally considered a detoxification product in biological systems, suggesting it might be more resistant to further microbial degradation than the parent phenol. However, under certain environmental conditions, the sulfate group could be cleaved by sulfatase enzymes, releasing the more toxic parent compound, 2,3,4,6-tetrachlorophenol. The recalcitrance of this compound is therefore likely to be dependent on the presence and activity of specific microbial communities capable of either degrading the entire molecule or cleaving the sulfate ester bond.
Factors influencing the persistence of chlorinated phenols include temperature, oxygen availability, and the presence of other organic compounds that can serve as growth substrates for microorganisms. nih.gov
Bioconcentration and Bioaccumulation Potential in Environmental Organisms
Bioconcentration is the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food. skb.se These processes are of significant concern for persistent, hydrophobic chemicals. researchgate.netnih.gov The potential for a chemical to bioconcentrate is often estimated using its octanol-water partition coefficient (Kow). nih.gov
2,3,4,6-Tetrachlorophenol has a relatively high log Kow value, suggesting a potential for bioconcentration. nih.gov However, the addition of a sulfate group dramatically increases the hydrophilicity of the molecule, which would significantly reduce its potential to bioconcentrate and bioaccumulate in the fatty tissues of organisms. researchgate.net Sulfation is a major metabolic pathway in many organisms that facilitates the excretion of foreign compounds. nih.gov
Therefore, this compound is expected to have a low bioconcentration factor (BCF) and bioaccumulation factor (BAF). While the parent compound may be taken up by aquatic organisms, its metabolism to the sulfate conjugate would likely lead to its rapid elimination, preventing significant accumulation in the food chain. researchgate.net
Formation Pathways and Precursors of 2,3,4,6 Tetrachlorophenol Sulfate
Chemical Synthesis and Industrial Production Routes
The direct chemical synthesis of 2,3,4,6-tetrachlorophenol (B30399) sulfate (B86663) is not a widespread industrial process; indeed, pure chlorophenol sulfate monoesters are generally not available from commercial suppliers. nih.gov However, laboratory-scale synthesis has been effectively demonstrated for a series of chlorophenol sulfates, and this methodology is applicable to 2,3,4,6-tetrachlorophenol sulfate.
The established laboratory synthesis involves a two-step process starting from the parent chlorophenol, in this case, 2,3,4,6-tetrachlorophenol. nih.gov
Sulfation : The chlorophenol is reacted with a sulfating agent, 2,2,2-trichloroethyl (TCE) chlorosulfate, in the presence of a base such as N,N-dimethylaminopyridine (DMAP). This reaction forms a protected diester, Sulfuric acid 2,3,4,6-tetrachlorophenyl 2,2,2-trichloroethyl ester. nih.gov
Deprotection : The TCE protecting group is then removed from the diester. This is accomplished using zinc powder and ammonium (B1175870) formate (B1220265) in a solvent like methanol (B129727). The reaction yields the final chlorophenol sulfate as an ammonium salt. nih.gov
While this provides a clear route for targeted synthesis, there is no evidence of large-scale industrial production of this compound itself. Industrial focus remains on the production of its precursor, 2,3,4,6-tetrachlorophenol, which is used as a biocide and an intermediate in the manufacturing of other chemicals. ontosight.ai The synthesis of the precursor typically involves the chlorination of phenol (B47542). ontosight.aiontosight.ai
The following table presents data from the synthesis of various TCE-protected chlorophenol sulfate diesters, illustrating the yields achievable through this general laboratory method. nih.gov
Halogenation Mechanisms from Phenolic Precursors
The formation of 2,3,4,6-tetrachlorophenol, the direct precursor to its sulfate derivative, primarily occurs through the halogenation of phenol. This process involves electrophilic aromatic substitution, where chlorine atoms are progressively added to the phenol ring.
The synthesis of chlorinated phenols is achieved through the electrophilic chlorination of phenol, often using chlorine gas (Cl₂) in the presence of a catalyst like ferric chloride (FeCl₃) or through reaction with aqueous chlorine (hypochlorous acid, HOCl). nih.govatlas.orgaskfilo.com The hydroxyl (-OH) group of phenol is a strong activating group, directing the electrophilic substitution to the ortho (positions 2 and 6) and para (position 4) positions of the aromatic ring. nih.govaskfilo.com The reaction proceeds through an electrophilic attack by a chlorine-containing species on the electron-rich phenol ring, leading to the substitution of hydrogen atoms with chlorine atoms. nih.gov
The conditions of the chlorination reaction significantly influence the product distribution and reaction rates.
pH : The pH of the solution is a critical factor. gfredlee.comnih.gov The rate of chlorination is highly pH-dependent, largely because pH affects the equilibrium between the more reactive phenolate (B1203915) ion (PhO⁻) and undissociated phenol, as well as the equilibrium between hypochlorous acid (HOCl) and the less reactive hypochlorite (B82951) ion (OCl⁻). gfredlee.comnih.gov Maximum reaction rates for various chlorophenols typically occur in the neutral to slightly alkaline range (pH 7-9). gfredlee.com In acidic media, monochlorophenols are the dominant products, whereas in neutral and alkaline conditions, di- and trichlorophenols are the main components. nih.gov
Chlorine Dose : The ratio of chlorine to phenol affects the degree of chlorination. A higher chlorine dose promotes the formation of more highly substituted phenols. nih.gov For instance, converting chlorophenols into ring cleavage products, a method to reduce their concentration in water treatment, requires a large excess of chlorine. nih.gov
Ionic Strength : For the reaction between aqueous chlorine and phenol, the rate constants have been found to be independent of the ionic strength at pH values greater than 6. gfredlee.com
The chlorination of phenol is a stepwise process. gfredlee.com The initial reaction of phenol with chlorine yields a mixture of 2-chlorophenol (B165306) and 4-chlorophenol (B41353). nih.govgfredlee.com As the reaction continues, these monochlorinated phenols undergo further electrophilic substitution. 2-chlorophenol can be chlorinated to form 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol, while 4-chlorophenol is chlorinated to form 2,4-dichlorophenol. gfredlee.com These dichlorophenols can then be further chlorinated to produce 2,4,6-trichlorophenol (B30397). nih.govgfredlee.com The formation of 2,3,4,6-tetrachlorophenol occurs as a subsequent step in this progressive chlorination sequence, where the remaining open position on the ring is chlorinated. This stepwise nature means that commercial preparations of a specific chlorophenol often contain other isomers as impurities. nih.gov
The following table illustrates the effect of pH on the distribution of chlorination products of phenol.
Biotic and Abiotic Transformation of 2,3,4,6 Tetrachlorophenol Sulfate in Environmental Systems
Microbial Degradation Mechanisms
The microbial breakdown of chlorinated phenols is a key process in their removal from contaminated environments. This process can occur under both aerobic and anaerobic conditions, involving a variety of microorganisms and enzymatic systems.
Aerobic Biodegradation Pathways
Under aerobic conditions, the degradation of chlorinated phenols is typically initiated by the enzymatic incorporation of oxygen, leading to the cleavage of the aromatic ring and subsequent mineralization.
Several bacterial strains capable of degrading 2,3,4,6-tetrachlorophenol (B30399) have been isolated and characterized. These microorganisms are often found in environments historically contaminated with chlorophenols, such as groundwater and bioreactors.
Four notable polychlorophenol-degrading bacterial isolates include the alpha-proteobacterial strain Sphingomonas sp. MT1, the beta-proteobacterial Herbaspirillum sp. K1, the Gram-positive Nocardioides sp. K44, and another alpha-proteobacterial Sphingomonas sp. K74. nih.gov Strains MT1, K44, and K74 have been shown to utilize 2,3,4,6-tetrachlorophenol as their sole source of carbon and energy. nih.gov In contrast, the degradation of tetrachlorophenol by Herbaspirillum sp. K1 is enhanced by the presence of other organic compounds like yeast extract, malate, or pyruvate. nih.gov
Sphingomonas chlorophenolica is another bacterium that has demonstrated the ability to completely degrade 2,3,4,6-tetrachlorophenol within approximately 11.8 hours under laboratory conditions. nih.gov A novel species, Herbaspirillum chlorophenolicum, has also been identified as a 4-chlorophenol-degrading bacterium. researchgate.netnih.gov
The following table summarizes key characteristics of some bacterial genera involved in the degradation of chlorophenols.
| Bacterial Genus | Gram Staining | Key Characteristics in Chlorophenol Degradation |
| Sphingomonas | Negative | Capable of utilizing highly chlorinated phenols as a sole carbon source. Often involved in the initial oxygenolytic attack. |
| Herbaspirillum | Negative | Some species degrade chlorophenols, with some strains requiring co-substrates for efficient degradation. |
| Nocardioides | Positive | Known for their metabolic versatility and ability to degrade a wide range of refractory organic pollutants, including chlorophenols. |
This table is generated based on information from various sources on chlorophenol degradation.
The initial step in the aerobic biodegradation of many chlorinated aromatic compounds involves the action of oxygenase enzymes. These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, making it susceptible to cleavage. For polychlorinated phenols, a common initial step is hydroxylation. For instance, the degradation of pentachlorophenol (B1679276) (PCP) by Sphingomonas sp. is initiated by a PCP-4-monooxygenase, which replaces a chlorine atom with a hydroxyl group. nih.gov This type of enzymatic activity is crucial for destabilizing the aromatic ring. Following hydroxylation, dioxygenase enzymes catalyze the cleavage of the ring, a critical step in the mineralization pathway. nih.gov
The ultimate goal of biodegradation is the complete mineralization of the organic pollutant into inorganic compounds such as carbon dioxide, water, and mineral salts. For chlorinated compounds, the release of chloride ions is a key indicator of degradation.
Studies on Sphingomonas sp. strains K74 and MT1, and Nocardioides sp. K44 have shown nearly stoichiometric release of inorganic chloride during the removal of 2,3,4,6-tetrachlorophenol, which, along with the absence of methylation products, indicates complete mineralization. nih.gov Similarly, Sphingomonas chlorophenolica has been observed to release significant amounts of chloride during the degradation of 2,3,4,6-tetrachlorophenol. nih.gov A microbial consortium has also been shown to achieve complete dechlorination and mineralization of 2,4,6-trichlorophenol (B30397), as evidenced by chemical oxygen demand reduction and chloride release. nih.gov
The following table presents data on the degradation and chloride release for 2,3,4,6-tetrachlorophenol by Sphingomonas chlorophenolica.
| Compound | Degradation Time (hours) | Chloride Released (mg/L) |
| 2,3,4,6-Tetrachlorophenol | 11.8 | 63.7 |
Data sourced from a study on the degradation of chlorophenols by Sphingomonas chlorophenolica. nih.gov
Anaerobic Biotransformation
Under anaerobic conditions, the degradation of highly chlorinated phenols often proceeds through a different mechanism, primarily involving the removal of chlorine atoms.
Reductive dehalogenation, also known as dechlorination, is a process where microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. This process is often the first step in the anaerobic breakdown of polychlorinated phenols. nih.gov It reduces the toxicity of the compound and makes the resulting less-chlorinated phenols more susceptible to subsequent aerobic or anaerobic degradation.
For example, under methanogenic conditions, pentachlorophenol can be reductively dechlorinated to various tetrachlorophenols, which are then further dehalogenated to trichlorophenols, dichlorophenols, and monochlorophenols. nih.gov While specific studies on the reductive dehalogenation of 2,3,4,6-tetrachlorophenol sulfate (B86663) are not available, it is plausible that if the sulfate group is first cleaved, the resulting 2,3,4,6-tetrachlorophenol would undergo a similar stepwise dechlorination process under appropriate anaerobic conditions. This can occur under sulfate-reducing conditions, where sulfate-reducing bacteria play a role in the dechlorination process. nih.gov
Coupling with Sulfate Reduction as an Electron Sink
In anaerobic environments, the degradation of chlorinated phenols can be coupled with sulfate reduction, a process where sulfate-reducing bacteria (SRB) utilize sulfate as the terminal electron acceptor for their respiration. This metabolic activity creates a sufficiently low redox potential necessary for reductive dechlorination, a key step in the breakdown of compounds like 2,3,4,6-TeCP.
Under these sulfidogenic conditions, chlorophenols can be mineralized, with their oxidation being coupled to the reduction of sulfate to sulfide. ebi.ac.uk Studies on related chlorophenols have demonstrated that sulfate consumption aligns with the stoichiometric values expected for the complete oxidation of the organic substrate to CO2. ebi.ac.uk The essential role of this process is confirmed by the complete inhibition of chlorophenol degradation upon the addition of molybdate, a specific inhibitor of sulfate reduction. ebi.ac.uk
While many dechlorinating microorganisms are related to sulfate reducers, such as those from the genus Desulfitobacterium, the sulfate reduction process is not always directly coupled to dechlorination. researchgate.net However, sulfate-reducing conditions unequivocally favor the anaerobic degradation of chlorophenols. nih.gov In these environments, a competition for electron donors (like hydrogen) can occur between sulfate-reducing bacteria and dehalogenating bacteria. Research on 2,4-dichlorophenol (B122985) showed that while sulfate inhibited reductive dechlorination in fresh sediments, the inhibition was only partial in sediments that were aged or acclimated to the contaminant, suggesting that dechlorinating populations can adapt and coexist with SRB. researchgate.net
Influence of Environmental Parameters (Temperature, Oxygen Availability)
The efficacy of biotic degradation of 2,3,4,6-TeCP is significantly influenced by key environmental parameters, most notably temperature and the availability of oxygen.
Temperature: Research has shown that psychrotolerant (cold-tolerant) bacteria can effectively degrade 2,3,4,6-TeCP at low temperatures characteristic of boreal groundwater conditions. osti.gov In one study, bacterial isolates demonstrated the ability to degrade tetrachlorophenol more rapidly at 8°C than at room temperature, indicating distinct temperature optima for chlorophenol degradation versus growth on complex media. osti.gov For instance, the bacterium Sphingomonas sp. K74, isolated from contaminated groundwater, exhibited its highest specific degradation rate for 2,3,4,6-TeCP at 8°C. osti.gov This highlights the potential for natural attenuation even in cold environments.
Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Many bacteria capable of degrading 2,3,4,6-TeCP are aerobic, utilizing the compound as a sole source of carbon and energy. osti.gov However, some strains can function under microaerophilic (low oxygen) conditions. For example, Sphingomonas sp. strain MT1 can grow microaerophilically, although its growth can be inhibited at high oxygen partial pressures, suggesting a sensitivity to toxic oxygen species. osti.gov Conversely, its ability to degrade trichlorophenol was not impacted by oxygen concentrations ranging from 2% to 21%. osti.gov This metabolic flexibility allows different phylogenetically diverse bacteria to occupy specific niches within a contaminated site, ensuring the potential for degradation under a variety of subsurface oxygen conditions. osti.gov
Interactive Data Table: Effect of Temperature on 2,3,4,6-TeCP Degradation by Different Bacterial Strains
| Bacterial Strain | Type | Optimal Growth Temp. (°C) | Degradation Temp. (°C) | Specific Degradation Rate for 2,3,4,6-TeCP (mg h⁻¹ cell⁻¹) | Affinity (Ks) for 2,3,4,6-TeCP (mg L⁻¹) | Source |
| Sphingomonas sp. K74 | α-proteobacterium | 23-25 | 8 | 4.9 x 10⁻² | Not Reported | osti.gov |
| Nocardioides sp. K44 | Gram-positive | 23-25 | Not Reported | Not Reported | 0.46 | osti.gov |
| Sphingomonas sp. MT1 | α-proteobacterium | 23-25 | 8 | Lower than K74 | Not Reported | osti.gov |
| Herbaspirillum sp. K1 | β-proteobacterium | Not Reported | Not Reported | Enhanced by co-substrates | Not Reported | osti.gov |
Abiotic Degradation Pathways
Abiotic processes, driven by light energy or chemical reactions, contribute to the transformation of 2,3,4,6-TeCP in the environment, often acting in concert with biological degradation.
Photolytic Degradation Processes
Photolysis, or degradation by light, is a significant abiotic pathway for chlorophenols. While direct sunlight is not typically strong enough to degrade 2,4,6-trichlorophenol (2,4,6-TCP), UV light can induce its decomposition. mdpi.com Studies on 2,4,6-TCP, a closely related compound, show that UV photolysis converts it into products such as dichlorocatechol, monochlorophenol, and dichlorophenol. researchgate.netnih.gov This transformation can be beneficial, as the resulting compounds may be less inhibitory to microbial activity, thereby enhancing subsequent biodegradation. researchgate.netnih.gov
The process involves the absorption of UV photons by the chlorophenol molecule, leading to an excited state. This can result in the cleavage of the carbon-chlorine bond, initiating a cascade of reactions. researchgate.net The efficiency of direct photolysis is quantified by the quantum yield, and the reaction rate is directly proportional to the intensity of the irradiating light. researchgate.netosti.gov The degradation can be further enhanced by photocatalysts, such as titanium dioxide (TiO₂) or mixed metal oxides, which generate highly reactive oxygen species under UV or even visible light, leading to more efficient mineralization of the parent compound. researchgate.netmdpi.com
Chemical Transformation Pathways (e.g., Oxidation, Hydrolysis)
2,3,4,6-TeCP can be transformed through various chemical reactions, primarily oxidation and hydrolysis. Chlorophenols as a group react violently with strong oxidants. scilit.com Advanced Oxidation Processes (AOPs) are particularly effective at degrading these recalcitrant compounds.
Oxidation: AOPs like the Fenton's reagent (ferrous iron and hydrogen peroxide) and ozonation generate highly reactive hydroxyl radicals (•OH) that readily attack the aromatic ring of chlorophenols. osti.govcapes.gov.br The degradation of 2,4,6-TCP via Fenton's reagent has been shown to be highly effective, with the reaction rate being dependent on pH, temperature, and the molar ratios of the reagents. scilit.com Similarly, oxidation can be achieved using peroxides like peroxymonosulfate (B1194676) (PMS) or peroxydisulfate (B1198043) (PS) activated by zero-valent iron (ZVI), which also generates powerful oxidizing radicals. nih.gov
Hydrolysis: As a weak organic acid, 2,3,4,6-TeCP can react with bases. nih.gov While hydrolysis under neutral environmental pH is generally slow, the process can be more significant in alkaline conditions. The reaction involves the nucleophilic substitution of a chlorine atom with a hydroxyl group. For highly substituted and electron-withdrawn rings, like in trinitrochlorobenzene, hydrolysis can occur under relatively mild conditions to yield the corresponding phenol (B47542). nih.gov Heating also causes decomposition, producing corrosive fumes like hydrogen chloride.
Formation of Transformation Products and Metabolites
The biotic and abiotic degradation of 2,3,4,6-TeCP results in a variety of transformation products and metabolites. The specific products formed depend on the degradation pathway.
Under anaerobic conditions, the primary transformation pathway is sequential reductive dechlorination. A microbial consortium has been shown to dechlorinate 2,3,4,6-TeCP to intermediates such as 2,4,6-trichlorophenol and 2,4,5-trichlorophenol . mdpi.com These trichlorophenols can be further dechlorinated to various dichlorophenol (DCP) and monochlorophenol (MCP) isomers. nih.gov
Aerobic degradation, in contrast, often involves hydroxylation followed by ring cleavage. Bacteria like Pseudomonas sp. CL7 can mineralize 2,3,4,6-TeCP, as indicated by the stoichiometric release of chloride ions and an increase in biomass, with no evidence of methylation products. ebi.ac.uk
Abiotic pathways also yield a range of products. The photolysis of the related 2,4,6-TCP is known to produce dichlorocatechol , monochlorophenol , and dichlorophenol . nih.gov More complex oxidation reactions can lead to the formation of benzoquinones, such as 2,6-dichloro-1,4-benzoquinone , and eventually to ring-opening products. researchgate.net Fecal metabolites of 1,2,3,5-tetrachlorobenzene (B107539) in squirrel monkeys have been identified as including 2,3,4,6-tetrachlorophenol, indicating it can be a metabolite of other xenobiotics.
Analytical Methodologies for 2,3,4,6 Tetrachlorophenol Sulfate Detection and Quantification
Sample Collection and Preservation Techniques
Proper sample collection and preservation are paramount to ensure the integrity of 2,3,4,6-tetrachlorophenol (B30399) sulfate (B86663) prior to analysis. The stability of the conjugate and the prevention of analyte degradation are key considerations.
For the analysis of chlorophenols and their metabolites, samples, whether solid or liquid, are typically collected in glass containers fitted with Teflon-lined caps (B75204) to prevent contamination from plastics. nih.gov When analyzing biological fluids such as urine or serum, which are common matrices for phenol (B47542) metabolites, specific preservation steps are crucial. To prevent the degradation of conjugated metabolites like tetrachlorohydroquinone, a metabolite of pentachlorophenol (B1679276), the addition of ascorbic acid and ethylenediaminetetraacetic acid (EDTA) to plasma and urine samples has been shown to be effective. nih.gov For air sampling, which may contain aerosolized forms, samples are collected by drawing air through a specialized device containing XAD-7 adsorbent tubes. osha.gov
Once collected, samples should be refrigerated or frozen, especially if storage is required for more than a day. For instance, EPA Method 8040 specifies a maximum holding time of 7 days until extraction and 40 days after extraction for phenolic compounds. nih.gov NIOSH methods for p-chlorophenol recommend refrigerating samples at 0°C if they are to be stored for longer than 7 days. cdc.gov
Sample Preparation and Extraction Strategies
Sample preparation is a multi-step process designed to isolate and concentrate the analyte from the complex sample matrix and convert it into a form suitable for instrumental analysis. For 2,3,4,6-tetrachlorophenol sulfate, this process is critically centered around the hydrolysis of the sulfate group.
Hydrolysis of Conjugates: The first and most critical step in the analysis of this compound from biological samples is the cleavage of the sulfate bond. This is typically achieved through enzymatic or chemical hydrolysis.
Enzymatic Hydrolysis: This is a common and specific method for deconjugation. A solution containing β-glucuronidase/sulfatase, often from Helix pomatia, is added to the sample (e.g., urine). dphen1.com This enzyme mixture effectively cleaves both glucuronide and sulfate conjugates, releasing the parent chlorophenols. The sample is typically buffered to an optimal pH (e.g., pH 5.0) and incubated to allow the enzymatic reaction to complete. dphen1.com
Acid Hydrolysis: Chemical hydrolysis, typically using a strong acid, can also be employed. For example, urine and water samples can be digested at elevated temperatures (e.g., 100°C for 1 hour) after acidification to release the free phenols. nih.gov
Following hydrolysis, the now-liberated 2,3,4,6-tetrachlorophenol is extracted from the aqueous sample matrix.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov After hydrolysis, the pH of the aqueous sample is often adjusted (typically acidified to pH 1-2) to ensure the chlorophenol is in its protonated, less polar form, facilitating its transfer into the organic solvent. osha.govnih.gov
Common organic solvents used for the extraction of chlorophenols include diethyl ether, toluene, and various solvent mixtures. nih.govnih.gov The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the layers. nih.gov This can be performed multiple times to ensure efficient recovery of the analyte. The addition of salt (salting out) can enhance the extraction efficiency by decreasing the solubility of the organic analyte in the aqueous phase. nih.gov
| Parameter | Condition | Source |
| Technique | Liquid-Liquid Extraction (LLE) | nih.gov |
| Sample Type | Water, Urine, Serum, Feces | nih.govnih.govnih.gov |
| Pre-treatment | Acidification (pH 1-2) after hydrolysis | osha.govnih.gov |
| Solvents | Diethyl ether, Toluene, Hexane, Methylene Chloride | nih.govnih.govnih.govs4science.at |
| Enhancement | Salting out with NaCl or Na2SO4 | nih.gov |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used alternative to LLE that offers advantages such as reduced solvent consumption, higher sample throughput, and cleaner extracts. thermofisher.comresearchgate.net SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent.
For chlorophenols, various SPE sorbents are effective, with polystyrene-divinylbenzene (e.g., Bond Elut ENV) and other polymeric sorbents (e.g., Oasis HLB) being common choices. researchgate.nettsijournals.com The sample is typically acidified to pH 2-3 before being loaded onto the SPE cartridge to ensure efficient retention of the phenols. researchgate.net
| Parameter | Condition | Source |
| Technique | Solid-Phase Extraction (SPE) | researchgate.net |
| Sample Type | Water, Wastewater, Juice | researchgate.netnih.govresearchgate.net |
| Sorbent Type | Polystyrene-divinylbenzene (Bond Elut ENV), Oasis HLB, C18 | researchgate.nettsijournals.com |
| Sample pH | Acidified to pH 2-3 | researchgate.net |
| Elution Solvents | Methanol (B129727):Acetonitrile (B52724), Dichloromethane | thermofisher.comtsijournals.com |
| Automation | Automated SPE systems (e.g., Dionex AutoTrace) can be used. | thermofisher.com |
Derivatization Methods for Enhanced Volatility and Detection (e.g., Acetylation, Methylation)
Gas chromatography (GC) is a powerful technique for separating and analyzing chlorophenols, but their polarity and active hydroxyl group can lead to poor chromatographic performance (e.g., peak tailing). oup.com Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, making the analyte more amenable to GC analysis. researchgate.net
Acetylation: This is a common derivatization method where the chlorophenol is reacted with an acetylating agent, such as acetic anhydride (B1165640), often in the presence of a base like potassium carbonate. s4science.atnih.gov This reaction converts the phenol into its corresponding acetate (B1210297) ester. The derivatization can be performed directly in the aqueous sample or after extraction. oup.com
Silylation: Another popular method involves reacting the phenol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. researchgate.netmdpi.com This significantly increases the volatility of the compound for GC analysis.
| Derivatization Method | Reagent | Resulting Derivative | Application Notes | Source |
| Acetylation | Acetic Anhydride (Ac₂O) | Acetate Ester | Can be performed directly in aqueous samples or post-extraction. Reaction is often base-catalyzed. | s4science.atoup.com |
| Silylation | BSTFA | Trimethylsilyl (TMS) Ether | Creates highly volatile derivatives suitable for GC-MS. | researchgate.netmdpi.com |
| Methylation | Diazomethane or other methylating agents | Methyl Ether | An older method, less common now due to the hazards of diazomethane. | researchgate.net |
Clean-up Procedures
Clean-up is an additional purification step used to remove interfering co-extractives that may not have been eliminated during the initial extraction. researchgate.net This is particularly important for complex matrices to improve analytical accuracy and protect the instrument. For chlorophenol analysis, SPE itself often serves as a combined extraction and clean-up step. thermofisher.com When LLE is used, a subsequent clean-up step might involve passing the extract through a small column containing materials like silica (B1680970) gel or Florisil to remove polar interferences. The choice of clean-up procedure depends on the complexity of the sample matrix and the specific analytical method being employed.
Chromatographic Separation Techniques
Following extraction and derivatization (if performed), the final separation and detection of 2,3,4,6-tetrachlorophenol are accomplished using chromatographic techniques, primarily gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Gas Chromatography (GC): GC is frequently used for chlorophenol analysis, especially when coupled with sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS). osha.govnih.gov Fused silica capillary columns are standard for providing high-resolution separation. nih.gov As mentioned, derivatization is typically required to achieve good peak shape and thermal stability for the chlorophenols. oup.com
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for analyzing phenols without derivatization. osha.govnih.gov Reversed-phase HPLC with a C18 column is the most common configuration. tsijournals.com The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with an acid (like phosphoric or formic acid) added to suppress the ionization of the phenols and ensure good peak shape. osha.gov HPLC can also be coupled with mass spectrometry (LC-MS/MS), which provides high selectivity and sensitivity for detecting phenols and their metabolites in complex matrices like urine. dphen1.comoup.com Ion-pairing liquid chromatography (IPLC) can be used for the direct analysis of highly polar sulfate conjugates, although this is less common than the hydrolysis approach. nih.gov
| Technique | Column Type | Detector | Key Parameters | Source |
| GC | Fused Silica Capillary | ECD, MS | Requires derivatization (acetylation, silylation). | osha.govnih.gov |
| HPLC | Reversed-Phase (C18) | UV, MS, MS/MS | Mobile phase often acidified (e.g., with formic acid). Can analyze underivatized phenols. | osha.govoup.com |
| UPLC-MS/MS | Reversed-Phase | Tandem MS | Offers high sensitivity and is suitable for analyzing deconjugated metabolites in urine. | oup.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of polar and non-volatile compounds like sulfated metabolites. For this compound, reverse-phase HPLC (RP-HPLC) would be the method of choice, separating compounds based on their hydrophobicity.
Several HPLC methods have been developed for the parent compound, 2,3,4,6-tetrachlorophenol, which can be adapted for its sulfate conjugate. osha.gov A typical analysis involves a C18 (ODS) column and a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. osha.gov Given that the sulfate conjugate is significantly more polar than the parent phenol, the mobile phase composition would require adjustment, likely a lower proportion of the organic solvent, to achieve adequate retention on a reverse-phase column.
A study by OSHA for the analysis of 2,3,4,6-tetrachlorophenol in air samples utilized a Zorbax ODS reverse-phase column with a UV detector set at 210 nm. osha.gov While this method is for the parent compound, it provides a foundation for developing a method for the sulfate. For the analysis of various sulfated phenolic substances, HPLC methods have been optimized using different columns and mobile phases, highlighting the need for method development tailored to the specific analyte. mdpi.com
| Parameter | HPLC Conditions for 2,3,4,6-Tetrachlorophenol Analysis osha.gov | Expected Adaptation for this compound |
| Column | Zorbax ODS (C18) | C18 or a more polar-modified reverse-phase column |
| Mobile Phase | Acetonitrile/Water/Acetic Acid | Lower percentage of acetonitrile in the mobile phase |
| Detector | UV at 210 nm | UV, but more likely Mass Spectrometry (MS) for specificity |
| Injection Volume | Not specified | Dependent on sample concentration and instrument sensitivity |
| Flow Rate | Not specified | Typically 0.5 - 1.5 mL/min for standard HPLC |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile salt, making its direct analysis by GC unfeasible. Therefore, a derivatization step is mandatory to convert the analyte into a volatile and thermally stable compound suitable for GC analysis. This typically involves the cleavage of the sulfate group to yield the parent phenol, which is then derivatized.
A common derivatization technique for phenols is acetylation with acetic anhydride in an alkaline medium to produce the corresponding acetate ester. s4science.at This derivative is more volatile and less polar, making it amenable to GC analysis.
The choice of GC column is critical for achieving the desired separation of the derivatized analyte from other sample components. For the analysis of chlorinated phenols, capillary columns with a variety of stationary phases are employed.
The separation principle in GC is based on the partitioning of the analyte between the stationary phase and the mobile phase (an inert gas). The choice of stationary phase depends on the polarity of the analyte. For the acetylated derivative of 2,3,4,6-tetrachlorophenol, a non-polar or medium-polarity column is generally suitable.
A study on the trace analysis of chlorophenolics utilized a TraceGOLD TG-Dioxin GC column, which demonstrated excellent peak shapes and baseline resolution for a range of chlorinated phenols. thermofisher.com Another method for the determination of 2,3,4,6-tetrachlorophenol in biological fluids employed fused silica capillary columns. nih.gov The selection of the column is crucial for resolving isomers and other closely related compounds that may be present in the sample.
| Parameter | GC Conditions for Chlorophenol Analysis thermofisher.com |
| Column | TraceGOLD TG-Dioxin |
| Injector Mode | Splitless with surge |
| Column Flow | 1.2 mL/min |
| Oven Program | 60°C (3 min) to 330°C (5 min) with ramps |
| Detector | Triple Quadrupole Mass Spectrometer |
Spectrometric Detection and Quantification Methods
Spectrometric methods are essential for the detection and quantification of this compound following chromatographic separation. These methods offer high sensitivity and selectivity.
Ultraviolet (UV) Detection
Ultraviolet (UV) detection is a common and cost-effective method used in conjunction with HPLC. Phenolic compounds, including 2,3,4,6-tetrachlorophenol, exhibit strong UV absorbance due to the aromatic ring and the hydroxyl group. An OSHA method specifies UV detection at 210 nm for 2,3,4,6-tetrachlorophenol. osha.gov The sulfate conjugate would also be expected to absorb in the UV region. However, UV detection can lack specificity when analyzing complex matrices, as other co-eluting compounds may also absorb at the same wavelength. A study on various phenols used a detection wavelength of 295 nm. researchgate.net
Mass Spectrometry (MS)
Mass Spectrometry (MS) coupled with either HPLC (LC-MS) or GC (GC-MS) is the gold standard for the definitive identification and quantification of this compound. MS provides information about the molecular weight and structure of the analyte, offering unparalleled specificity and sensitivity.
For the non-volatile sulfate conjugate, LC-MS is the preferred technique. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS for polar and ionic compounds. It would likely be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ of the sulfate. A MassBank record for the parent 2,3,4,6-tetrachlorophenol shows its analysis by LC-ESI-QFT-MS in negative ion mode, providing its MS2 spectrum. massbank.eu
For GC-MS analysis of the derivatized parent phenol, various ionization and detection methods can be used.
| Technique | Ionization Mode | Key Advantages for this compound Analysis |
| LC-MS | Electrospray (ESI) | Direct analysis of the non-volatile sulfate conjugate, high sensitivity and specificity. |
| GC-MS | Electron Impact (EI) | Provides characteristic fragmentation patterns for structural elucidation of the derivatized phenol. |
Electron Impact (EI) ionization is a hard ionization technique commonly used in GC-MS. nist.gov In EI, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the compound, which can be compared to spectral libraries for identification.
The NIST WebBook provides the electron ionization mass spectrum for 2,3,4,6-tetrachlorophenol. nist.gov This spectrum shows a characteristic isotopic pattern due to the presence of four chlorine atoms. While the direct EI-MS of the sulfate is not feasible due to its non-volatility, the EI mass spectrum of its derivatized form (e.g., the acetate ester of the parent phenol) would be used for its identification and quantification in a GC-MS analysis. The mass spectrum of derivatized 2,4,6-trichlorophenol (B30397) shows specific fragment ions that can be used for selected ion monitoring (SIM) to enhance selectivity and sensitivity. s4science.at
Selective Ion Monitoring (SIM) Mode
Gas chromatography-mass spectrometry (GC-MS) operating in selective ion monitoring (SIM) mode offers high selectivity and sensitivity for the analysis of 2,3,4,6-TCP. In this technique, the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte, thereby reducing background noise and enhancing detection limits. For related chlorinated phenols like 2,4,6-trichlorophenol, specific fragment ions at m/z 196, 198, and 43 have been used for identification and quantification after derivatization. s4science.at This approach allows for the separation of the target compound from other components in the sample matrix. s4science.at The mass spectrum of 2,3,4,6-tetrachlorophenol itself shows characteristic ions that can be selected for SIM analysis, ensuring accurate identification and measurement.
Electron Capture Detection (ECD)
Gas chromatography with electron capture detection (GC-ECD) is a highly sensitive technique for the determination of electrophilic compounds like chlorinated phenols. nih.govnih.gov This method has been successfully applied to the analysis of 2,3,4,6-TCP in various matrices, including human urine, water, serum, and fish tissue. nih.govnih.govnih.gov The procedure often involves hydrolysis of any conjugates (like the sulfate form) to the free phenol, followed by extraction and then analysis by GC-ECD. nih.gov The high sensitivity of the ECD allows for the detection of 2,3,4,6-TCP at very low concentrations. nih.govnih.gov
Method Validation and Quality Assurance
To ensure the reliability of analytical data, methods for the determination of this compound must undergo rigorous validation. Key validation parameters include selectivity, linearity, limit of detection, limit of quantification, precision, and trueness.
Selectivity and Linearity
Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample. In the context of 2,3,4,6-TCP analysis, this is often achieved through the combination of chromatographic separation and selective detection techniques like mass spectrometry or electron capture detection. nih.gov For instance, GC-MS in SIM mode provides excellent selectivity by monitoring for ions specific to the analyte.
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the analysis of related chlorophenols, analytical methods are expected to have a linear dynamic range of at least two orders of magnitude. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero or a blank with a certain confidence level, typically 99%. pjlabs.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govd-nb.info The LOQ is often defined as 10 times the signal-to-noise ratio or 10 times the standard deviation of the blank. nih.govd-nb.info
Table 1: Detection and Quantification Limits for Tetrachlorophenol Analysis
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|---|
| 2,3,4,6-Tetrachlorophenol | GC-ECD | Human Urine | 0.5 ppb | Not Specified |
| 2,3,4,6-Tetrachlorophenol | GC | Air | 0.15 µ g/sample | 0.15 µ g/sample |
Precision and Trueness
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.gov For the determination of 2,3,4,6-TCP in human urine, a precision between 3 and 12% RSD was observed for concentrations in the 1 to 100 ppb range. nih.gov An OSHA method for TCP reported a pooled coefficient of variation of 0.011 from replicate determinations of analytical standards. osha.gov
Trueness refers to the closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often assessed by analyzing certified reference materials or through recovery studies on spiked samples.
Internal Standard Calibration
The use of an internal standard is a common practice in chromatographic analysis to improve the precision and accuracy of quantification. nih.govd-nb.info An internal standard is a compound with similar chemical and physical properties to the analyte that is added in a known amount to the sample before processing. In the analysis of 2,3,4,6-TCP, compounds like 1-nitro-2,3,5,6-tetrachlorobenzene have been used as an internal standard for GC analysis to monitor and correct for variations in instrument performance. nih.gov Similarly, deuterated analogs of the analyte, such as 2,3,4,6-Tetrachlorophenol 13C6, are ideal internal standards as they behave almost identically to the analyte during extraction and analysis but can be distinguished by mass spectrometry. lgcstandards.com The use of an internal standard helps to compensate for potential losses of the analyte during sample preparation and injection, as well as for fluctuations in detector response. nih.gov
Environmental Monitoring and Risk Assessment Frameworks for 2,3,4,6 Tetrachlorophenol Sulfate
Design of Monitoring Programs in Contaminated Environments
The design of an effective monitoring program for 2,3,4,6-tetrachlorophenol (B30399) sulfate (B86663) in contaminated environments is a multi-step process aimed at systematically collecting data to meet specific objectives. epa.gov The initial and most critical step is to clearly define the purpose of monitoring, which could range from identifying pollution events to managing and protecting waterways. www.wa.gov.au
Key Components of a Monitoring Program Design:
Defining Objectives : The primary goals must be established first. These may include determining the extent of contamination, assessing the effectiveness of remediation efforts, or ensuring compliance with environmental regulations. The objectives guide all subsequent decisions in the monitoring plan. epa.gov
Site Characterization : A thorough understanding of the contaminated site is crucial. This involves identifying potential sources of the parent compound, 2,3,4,6-tetrachlorophenol, such as wood preservation facilities, pulp mills, or pesticide manufacturing plants. gov.bc.ca Understanding the site's hydrology, geology, and land use helps in predicting where the sulfate metabolite might be transported and accumulate.
Selection of Environmental Media : Monitoring should target the environmental compartments where the compound is most likely to be found. Given that sulfate conjugates are generally more water-soluble than their parent phenols, aqueous media are of primary concern. Key matrices to sample include:
Industrial wastewater effluents
Surface water (rivers, lakes) downstream from potential sources
Groundwater, via leaching from contaminated soils nih.gov
Soil and sediment, where accumulation may still occur
Sampling Strategy : The strategy dictates where and when samples are collected. Locations should include areas directly impacted by industrial discharge, as well as upstream and downstream points to establish background levels and the extent of plume migration. The frequency of sampling depends on the objectives and the environmental dynamics of the site. www.wa.gov.au
Data Quality Objectives (DQOs) : The DQO process is a systematic planning tool used to define the type, quality, and quantity of data needed to support a decision. epa.gov It ensures that the collected data are scientifically defensible and appropriate for their intended use.
Table 1: Framework for Monitoring Program Design
| Design Step | Description | Considerations for 2,3,4,6-Tetrachlorophenol Sulfate |
|---|---|---|
| Identify Monitoring Objectives | Establish the primary goals of the program (e.g., compliance, risk assessment, remediation evaluation). | Focus on potential impacts to aquatic ecosystems due to the expected water solubility of the sulfate conjugate. |
| Develop a Conceptual Site Model | Create a model of the site's physical, chemical, and biological processes to understand contaminant release, transport, and fate. | Include transformation of the parent tetrachlorophenol into its sulfate metabolite and subsequent transport pathways. |
| Determine Data Needs | Identify the specific measurements required to meet the objectives. | Concentrations in water, soil, and sediment; flow rates; and geochemical parameters (pH, organic carbon content). |
| Establish Monitoring Boundaries | Define the spatial and temporal scope of the monitoring program. | The area should encompass the source, the potential contaminant plume, and relevant background locations over multiple seasons. |
| Develop a Sampling and Analysis Plan | Outline procedures for sample collection, preservation, and laboratory analysis. | Specify methods sensitive enough to detect low concentrations and capable of distinguishing the sulfate from the parent compound. |
Quantitative Environmental Concentration Analysis
Accurate quantification of this compound in environmental matrices is fundamental to risk assessment. Analytical methods must be sensitive, selective, and robust enough to handle complex sample matrices like soil or industrial effluent.
The analysis typically involves sample extraction, cleanup, and instrumental detection. For polar metabolites like sulfates, high-performance liquid chromatography (HPLC) coupled with a sensitive detector is a common approach. osha.gov
Analytical Methodology:
Sample Preparation and Extraction : The first step is to isolate the target analyte from the environmental sample. Solid-phase extraction (SPE) is a widely used technique for aqueous samples. epa.govresearchgate.net For soils and sediments, methods like accelerated solvent extraction (ASE) or ultrasonic-assisted extraction may be employed. researchgate.netdss.go.th
Instrumental Analysis : High-performance liquid chromatography (HPLC) is well-suited for separating polar compounds like phenol (B47542) sulfates. osha.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides high selectivity and sensitivity for detecting and quantifying the specific analyte in complex mixtures. researchgate.net Gas chromatography (GC) is more commonly used for the parent chlorophenols after a derivatization step, but LC-based methods are generally more direct for their sulfate conjugates. dss.go.th
Quality Assurance/Quality Control (QA/QC) : Rigorous QA/QC protocols are necessary to ensure data reliability. This includes the analysis of method blanks, spiked samples for accuracy and precision assessment, and the use of internal standards to correct for variations in instrument response and extraction efficiency. epa.govnemi.gov
The reliable quantitation limit (RQL) is the lowest concentration of a substance that can be accurately measured. For 2,3,4,6-tetrachlorophenol (the parent compound), the RQL has been reported as 0.15 µg per sample. osha.gov Detection limits for the sulfate conjugate would need to be determined through specific method validation. In one study, various chlorophenols, including 2,3,4,6-tetrachlorophenol, were detected in soil and sludge samples at concentrations ranging from 0.33 to 13.20 ng/g. researchgate.net
Table 2: Analytical Techniques and Performance Metrics
| Technique | Typical Use | Reported Detection Limits for Related Compounds |
|---|---|---|
| HPLC-UV | Analysis of samples after extraction and concentration. osha.gov | Detection limit of the analytical procedure for 2,3,4,6-TCP reported at 1.5 ng per injection. osha.gov |
| GC-MS | Used for a wide range of chlorophenols, often requiring derivatization. dss.go.th | Method detection limits for various phenols in drinking water range from 0.02-0.58 µg/L. epa.gov |
| LC-MS/MS | Highly sensitive and selective method for detecting chlorophenols and their metabolites in complex matrices like soil and sludge. researchgate.net | Concentrations of 2,3,4,6-TCP found in soil samples ranged from 0.33 to 5.21 ng/g. researchgate.net |
Methodologies for Environmental Fate Modeling
Environmental fate models are crucial tools for predicting the transport, transformation, and ultimate disposition of chemicals in the environment. up.ptresearchgate.net These models synthesize data on a chemical's properties and environmental characteristics to estimate exposure concentrations and assess risks. cdc.govanteagroup.com
Modeling the fate of this compound requires a different set of physicochemical parameters than its parent compound. As a sulfate conjugate, it is expected to be significantly more water-soluble and less volatile, which governs its behavior in the environment.
Key Aspects of Environmental Fate Modeling:
Model Selection : Various models are available, from simple mass balance models that estimate partitioning between environmental compartments (air, water, soil) to more complex transport models that simulate movement in a specific medium like groundwater. up.ptanteagroup.com The choice of model depends on the assessment goals and data availability. mdpi.com
Input Parameters : The accuracy of a model's prediction is highly dependent on the quality of its input data. epa.gov Key parameters include:
Sorption Coefficients (Koc) : Describes the tendency of a chemical to bind to organic matter in soil and sediment. A lower Koc, expected for the sulfate, indicates higher mobility in soil and groundwater. cdc.gov
Degradation Rates : The rate at which the compound breaks down through biological (biodegradation) or chemical (hydrolysis, photolysis) processes. These are often expressed as a half-life. cdc.gov
Octanol-Water Partition Coefficient (Kow) : Indicates a chemical's potential to bioaccumulate. A low log Kow, expected for the sulfate, suggests a low potential for bioaccumulation in organisms. cdc.gov The parent 2,3,4,6-tetrachlorophenol has a log Kow of 4.45. nih.gov
Dissociation Constant (pKa) : Determines the form (ionic or neutral) of the chemical at a given pH, which affects its solubility and sorption. The parent compound has a pKa of 5.22. nih.gov
Model Application : Once developed and calibrated, the model can be used to predict how concentrations might change over time, the extent of a contamination plume, and the potential for the chemical to reach sensitive receptors like drinking water wells or aquatic habitats. researchgate.netanteagroup.com
Table 3: Key Parameters for Environmental Fate Modeling
| Parameter | Description | Relevance for this compound |
|---|---|---|
| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Expected to be high, leading to significant mobility in surface and groundwater. |
| Vapor Pressure | The pressure of a vapor in equilibrium with its non-vapor phases. | Expected to be very low, indicating that volatilization from water or soil is not a significant fate process. |
| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol vs. water; indicates bioaccumulation potential. cdc.gov | Expected to be low, suggesting a low tendency to accumulate in fish and other organisms. |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Measures the tendency to adsorb to soil and sediment organic carbon. cdc.gov | Expected to be low, indicating high mobility and potential for leaching into groundwater. |
| Degradation Half-Life (t½) | The time required for half of the chemical's concentration to degrade. cdc.gov | Crucial for determining the persistence of the compound in different environmental compartments (water, soil). |
Future Research Directions and Emerging Knowledge Gaps Regarding 2,3,4,6 Tetrachlorophenol Sulfate
Elucidation of Novel Formation and Degradation Pathways
Future research must prioritize a thorough understanding of how 2,3,4,6-tetrachlorophenol (B30399) sulfate (B86663) is formed and how it breaks down in the environment. While information on its parent compound is more readily available, the sulfated derivative remains less studied.
One known formation pathway for chlorinated phenols involves the use of sulfate radicals in advanced oxidation processes. For instance, the degradation of 2,4,6-trichlorophenol (B30397) using sulfate radicals has been shown to lead to the formation of more chlorinated compounds, including 2,3,4,6-tetrachlorophenol. scu.edu.au This suggests a potential pathway for the formation of the parent compound, which can then undergo sulfation.
In biological systems, chlorinated phenols are known to be metabolized and excreted as sulfate conjugates. nih.govresearchgate.net Specifically, tetrachlorophenols have been identified as substrates for human sulfotransferases, indicating a direct biological pathway for the formation of 2,3,4,6-tetrachlorophenol sulfate within organisms. lilab-ecust.cnacs.org A significant research gap exists in identifying the specific sulfotransferases involved and the efficiency of this metabolic process.
The synthesis of chlorophenol sulfate metabolites has been achieved in laboratory settings, providing a method for producing standards for further toxicological and environmental studies. nih.gov This synthetic route can also inform potential industrial formation pathways.
Future research should focus on:
Investigating the role of sulfate radicals in the formation of 2,3,4,6-tetrachlorophenol from other chlorophenols in various environmental matrices.
Identifying the specific enzymes and metabolic pathways responsible for the sulfation of 2,3,4,6-tetrachlorophenol in different organisms.
Studying the degradation of this compound under various environmental conditions (e.g., photolysis, hydrolysis, microbial degradation) to understand its persistence and fate.
Advanced Bioremediation and Phytoremediation Strategies
Currently, bioremediation and phytoremediation strategies primarily target the parent compound, 2,3,4,6-tetrachlorophenol. However, the presence of the sulfate group may alter the effectiveness of these techniques.
Research on the bioremediation of chlorophenols has identified various microbial strains capable of degrading these compounds. For example, sequencing batch reactors have been used for the biodegradation of 2,4,6-trichlorophenol. frontiersin.org The knowledge of these microbial processes can be a starting point for investigating the bioremediation of the sulfated form. A key question is whether the sulfate group enhances or hinders microbial degradation.
Phytoremediation, the use of plants to remove pollutants, is another promising area. While studies have focused on the uptake and metabolism of trichlorophenols in plants, the capacity of plants to handle this compound is unknown.
Emerging research directions in this area include:
Screening and isolating microorganisms capable of cleaving the sulfate bond and subsequently degrading the 2,3,4,6-tetrachlorophenol molecule.
Investigating the potential of genetically engineered microorganisms or plants with enhanced sulfatase activity for the specific remediation of this compound.
Assessing the uptake, translocation, and metabolism of this compound in various plant species to evaluate their phytoremediation potential.
Development of Innovative Analytical Technologies for Trace Analysis
The development of sensitive and specific analytical methods is crucial for detecting and quantifying this compound in complex environmental and biological samples. The availability of analytical standards is a critical first step. sigmaaldrich.comaccustandard.comsigmaaldrich.comlgcstandards.com
The synthesis of chlorophenol sulfates provides the necessary reference materials for method development and validation. nih.gov Current analytical methods for the parent compound, such as those developed by OSHA, often involve high-performance liquid chromatography (HPLC). osha.gov These methods can be adapted and optimized for the detection of the more polar sulfate conjugate.
Key areas for future research in analytical technology are:
The development of robust and high-throughput analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the trace analysis of this compound.
The creation of certified reference materials for this compound to ensure the accuracy and comparability of analytical data across different laboratories.
The exploration of novel sensing technologies, such as biosensors, for the rapid and on-site detection of this compound in environmental samples.
Comprehensive Lifecycle Assessment in Diverse Environmental Settings
A comprehensive understanding of the entire lifecycle of this compound, from its formation to its ultimate fate, is essential for assessing its environmental risk. The environmental persistence and bioaccumulative potential of this compound are noted as areas of concern. ontosight.ai
The parent compound, 2,3,4,6-tetrachlorophenol, is known to be toxic to aquatic organisms and can bioaccumulate. inchem.org The addition of a sulfate group may alter its partitioning behavior, bioavailability, and toxicity.
Future research should aim to:
Conduct detailed studies on the partitioning of this compound in different environmental compartments, including soil, water, and sediment.
Investigate the potential for bioaccumulation and biomagnification of this compound in aquatic and terrestrial food webs.
Perform comprehensive risk assessments that consider the combined exposure to both 2,3,4,6-tetrachlorophenol and its sulfate conjugate in various environmental scenarios.
Q & A
Q. What analytical methods are recommended for detecting 2,3,4,6-tetrachlorophenol in environmental samples?
Methodological Answer:
- Extraction : Microwave-assisted extraction (MAE) optimizes recovery from complex matrices like oak barrels or soil. Key parameters include extraction time (10–15 min) and temperature (80–100°C) .
- Detection : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for chlorophenols. For aqueous samples, EPA TCLP methods (e.g., SW-846) are applied for soil/solid waste analysis, with detection limits as low as 0.005 mg/kg in biological tissues .
- Standards : Use cold-stored (0–6°C) analytical standards (purity >98%) to ensure stability. Calibrate instruments using certified reference materials .
Q. What are the primary toxicological targets of 2,3,4,6-tetrachlorophenol in mammalian models?
Methodological Answer:
- Oral Exposure : The liver and kidneys are the most sensitive targets. In rats, the lowest observed adverse effect level (LOAEL) for hepatotoxicity is 10 mg/kg body weight/day, based on histopathological changes and enzyme activity suppression .
- Experimental Design : Use Sprague-Dawley rats with controlled dosing (oral gavage) over 28–90 days. Monitor serum biomarkers (e.g., ALT, AST) and kidney function (creatinine clearance) .
Q. How should researchers handle and store 2,3,4,6-tetrachlorophenol standards to ensure integrity?
Methodological Answer:
- Storage : Store standards at 0–6°C in amber glass vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
- Handling : Use gloves and fume hoods to minimize dermal/airborne exposure. Confirm purity via HPLC-UV before use, as commercial standards may degrade over time .
Advanced Research Questions
Q. How can microbial degradation pathways be optimized for 2,3,4,6-tetrachlorophenol in contaminated environments?
Methodological Answer:
- Biostimulation : Use Pseudomonas cepacia AC1100, which dechlorinates 2,3,4,6-tetrachlorophenol under aerobic conditions. Optimize carbon/nitrogen ratios in growth media to enhance enzyme activity (e.g., oxygenase) .
- Experimental Setup : Conduct air-lift percolator experiments with aquifer-derived microbial consortia. Monitor degradation intermediates (e.g., trichlorophenols) via LC-MS/MS .
Q. How do regulatory guidance values for 2,3,4,6-tetrachlorophenol vary globally, and what factors drive this variability?
Methodological Answer:
- Data Analysis : Compare jurisdiction-specific values (e.g., Ontario’s MAC of 0.1 mg/L in drinking water vs. aesthetic thresholds of 0.001 mg/L) . Variability arises from differing risk assessment frameworks (e.g., uncertainty factors of 100–1000 for interspecies extrapolation) and data gaps in carcinogenicity studies .
- Statistical Tools : Apply lognormal distribution models to analyze guidance value variability across 6–8 orders of magnitude .
Q. What experimental designs are recommended for assessing bioaccumulation of 2,3,4,6-tetrachlorophenol in aquatic ecosystems?
Methodological Answer:
- Exposure Studies : Use freshwater fish (e.g., zebrafish) in flow-through systems with controlled concentrations (0.01–1.0 mg/L). Measure bioconcentration factors (BCFs) in liver and adipose tissue over 30 days .
- Analytical Endpoints : Quantify parent compounds and metabolites (e.g., glucuronides) via GC-ECD or LC-HRMS. Compare results with IARC’s Group 2B carcinogenicity classification, noting data limitations for this specific isomer .
Contradictions and Data Gaps
- Carcinogenicity : While IARC classifies polychlorophenols as “possibly carcinogenic” (Group 2B), specific data on 2,3,4,6-tetrachlorophenol remain inconclusive .
- Environmental Detection : Rare detection in sediment samples (e.g., Passaic River Study) suggests low persistence under certain conditions, conflicting with bioaccumulation warnings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
